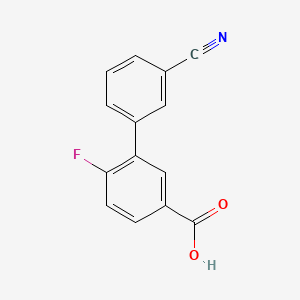

Ácido 3-(3-cianofenil)-4-fluorobenzoico

Descripción general

Descripción

3-(3-Cyanophenyl)-4-fluorobenzoic acid is an organic compound that features a cyanophenyl group and a fluorobenzoic acid moiety

Aplicaciones Científicas De Investigación

3-(3-Cyanophenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as cyanophenylboronic acids, are often used in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . The palladium catalyst first undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond. Then, a nucleophilic organic group is transferred from boron to palladium in the transmetalation step .

Biochemical Pathways

In the broader context of suzuki–miyaura coupling reactions, these reactions enable the formation of complex organic compounds by creating new carbon-carbon bonds . This can potentially affect a wide range of biochemical pathways, depending on the specific compounds being synthesized.

Result of Action

The ability of similar compounds to participate in suzuki–miyaura coupling reactions suggests that they can contribute to the synthesis of complex organic compounds .

Action Environment

The action environment can significantly influence the efficacy and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the reaction conditions and outcomes. For Suzuki–Miyaura coupling reactions, the conditions are known to be exceptionally mild and tolerant to various functional groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 3-(3-Cyanophenyl)-4-fluorobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Cyanophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Cyanophenyl)-4-chlorobenzoic acid

- 3-(3-Cyanophenyl)-4-bromobenzoic acid

- 3-(3-Cyanophenyl)-4-iodobenzoic acid

Uniqueness

3-(3-Cyanophenyl)-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

3-(3-Cyanophenyl)-4-fluorobenzoic acid (CAS Number: 1261977-67-6) is a compound with notable biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C14H8FNO2

- Molecular Weight : 241.2 g/mol

- Purity : ≥98%

- Storage Conditions : Room temperature

The biological activity of 3-(3-Cyanophenyl)-4-fluorobenzoic acid is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in critical biochemical pathways. The presence of the fluorine atom and the cyanophenyl group significantly influences its reactivity and biological interactions.

- Enzyme Inhibition :

-

Biochemical Assays :

- Investigated for its role as a ligand in biochemical assays, the compound demonstrates significant binding affinity to various biomolecules, which can be leveraged in drug development.

Anticancer Properties

Research indicates that 3-(3-Cyanophenyl)-4-fluorobenzoic acid exhibits anticancer activity by modulating pathways associated with tumor growth and metastasis. For instance:

- In Vitro Studies : The compound has shown efficacy against various cancer cell lines, with IC50 values indicating its potency in inhibiting cell proliferation .

Anti-inflammatory Effects

The compound's ability to inhibit key inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

- Mechanistic Insights : By inhibiting specific kinases involved in inflammatory responses, it may reduce the production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The unique structural features of 3-(3-Cyanophenyl)-4-fluorobenzoic acid contribute to its biological activity. Comparisons with similar compounds reveal:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| 3-(3-Cyanophenyl)-4-fluorobenzoic acid | Fluorine at para position; cyanophenyl group | Anticancer, anti-inflammatory |

| 4-(3-Cyanophenyl)-2-fluorobenzoic acid | Different fluorine positioning | Reduced activity against kinases |

| 4-(3-Cyanophenyl)-3-chlorobenzoic acid | Chlorine instead of fluorine | Altered binding affinity |

The fluorine atom enhances lipophilicity and binding interactions with target proteins, making it a critical feature for its bioactivity.

Case Studies

-

HIV-1 Integrase Inhibition :

A study demonstrated that derivatives of benzoic acids, including 3-(3-Cyanophenyl)-4-fluorobenzoic acid, effectively inhibited HIV-1 integrase with promising IC50 values. This suggests a pathway for developing new antiretroviral therapies targeting this enzyme . -

Antitumor Activity :

In vitro evaluations revealed that the compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation pathways. This highlights its potential as a lead compound for anticancer drug development .

Propiedades

IUPAC Name |

3-(3-cyanophenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAXFUGKVKKRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688787 | |

| Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261977-67-6 | |

| Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.